Isonicotinamide, 3-ethyl-(8CI)
CAS No.: 19842-11-6
Cat. No.: VC20741440
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19842-11-6 |
---|---|
Molecular Formula | C8H10N2O |
Molecular Weight | 150.18 g/mol |
IUPAC Name | 3-ethylpyridine-4-carboxamide |
Standard InChI | InChI=1S/C8H10N2O/c1-2-6-5-10-4-3-7(6)8(9)11/h3-5H,2H2,1H3,(H2,9,11) |
Standard InChI Key | UQELUVNZHZNFIV-UHFFFAOYSA-N |
SMILES | CCC1=C(C=CN=C1)C(=O)N |
Canonical SMILES | CCC1=C(C=CN=C1)C(=O)N |
Chemical Identity and Structural Characteristics
Isonicotinamide, 3-ethyl-(8CI) is classified as a pyridinecarboxamide, specifically an amide derivative of isonicotinic acid. The compound features a pyridine ring with an ethyl substituent at the 3-position and a carboxamide group at the 4-position. Its systematic IUPAC name is 3-ethylpyridine-4-carboxamide. The structure combines the basic pyridine nitrogen heterocycle with functional groups that confer specific chemical reactivity patterns and potential biological interactions.
Identification Parameters
The compound is uniquely identified by the following parameters:
Parameter | Value |
---|---|
CAS Registry Number | 19842-11-6 |
Molecular Formula | C₈H₁₀N₂O |
Molecular Weight | 150.18 g/mol |
MDL Number | MFCD20697651 |
Synonyms | 4-Pyridinecarboxamide, 3-ethyl- |
This pyridine derivative contains a carboxamide group, which contributes to its hydrogen bonding capabilities and solubility profile, while the ethyl substituent enhances its lipophilic characteristics .
Physical and Chemical Properties
Isonicotinamide, 3-ethyl-(8CI) exhibits distinctive physicochemical properties that influence its behavior in various chemical environments:
Property | Value | Method |
---|---|---|
Boiling Point | 307.0±30.0 °C | Predicted |
pKa | 14.98±0.50 | Predicted |
Polar Surface Area (PSA) | 55.98000 | Calculated |
Density | 1.119±0.06 g/cm³ | Predicted |
LogP | 1.44320 | Calculated |
These properties indicate that the compound has moderate lipophilicity (as suggested by the LogP value) while maintaining some water solubility due to its amide functional group . The relatively high boiling point is consistent with its molecular weight and the presence of hydrogen bonding capabilities.
Structural Analysis and Molecular Interactions
The molecular structure of Isonicotinamide, 3-ethyl-(8CI) features several important characteristics that determine its chemical behavior. The pyridine ring provides a basic nitrogen atom, while the carboxamide group can participate in hydrogen bonding as both donor and acceptor. The ethyl substituent at the 3-position contributes hydrophobic interactions and may influence the electron distribution within the aromatic system.
Electronic Distribution and Reactivity
The pyridine nitrogen in Isonicotinamide, 3-ethyl-(8CI) exhibits basic properties, though less pronounced than in pyridine itself due to the electron-withdrawing effect of the carboxamide group. The compound presents several reactive sites, including:
-
The pyridine nitrogen (nucleophilic center)
-
The carbonyl oxygen (hydrogen bond acceptor)
-
The amide nitrogen (hydrogen bond donor)
-
The aromatic ring (potential for electrophilic substitution, though deactivated)
These features make the compound potentially interactive with various biological targets, including proteins and nucleic acids, which may explain interest in its biological activities.
Structure-Activity Relationships
Understanding the relationship between the structural features of Isonicotinamide, 3-ethyl-(8CI) and its chemical or biological activities is essential for developing applications. Key structural elements that influence its behavior include:
Position of Substituents
The ethyl group at position 3 and the carboxamide at position 4 create a specific electronic distribution and steric environment that distinguishes this compound from other pyridine derivatives. This substitution pattern may be crucial for any observed biological activities or chemical reactivities .
Comparison with Related Compounds
When compared to the unsubstituted isonicotinamide, the 3-ethyl derivative likely shows:
-
Increased lipophilicity
-
Altered hydrogen bonding patterns
-
Different biological distribution profiles
-
Modified metabolic stability
These differences can be significant for pharmacological applications or in material science contexts where precise structural requirements exist .
Analytical Considerations
For research and quality control purposes, several analytical methods are typically employed to identify and characterize Isonicotinamide, 3-ethyl-(8CI):
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Mass Spectrometry for molecular weight verification
-
Infrared Spectroscopy for functional group identification
-
High-Performance Liquid Chromatography (HPLC) for purity assessment
-
X-ray crystallography for definitive structural determination
These analytical approaches ensure the identity, purity, and structural integrity of the compound for research applications .
Future Research Directions
Based on the chemical properties and structural features of Isonicotinamide, 3-ethyl-(8CI), several promising research directions can be identified:
-
Exploration of biological activities, particularly in antimicrobial and enzyme inhibition studies
-
Investigation of coordination chemistry with various metals
-
Development of structure-activity relationships within the pyridinecarboxamide class
-
Examination of its potential as a building block for more complex molecular systems
-
Assessment of its role in crystal engineering and supramolecular chemistry
These research avenues could significantly expand our understanding of this compound and related pyridine derivatives.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume